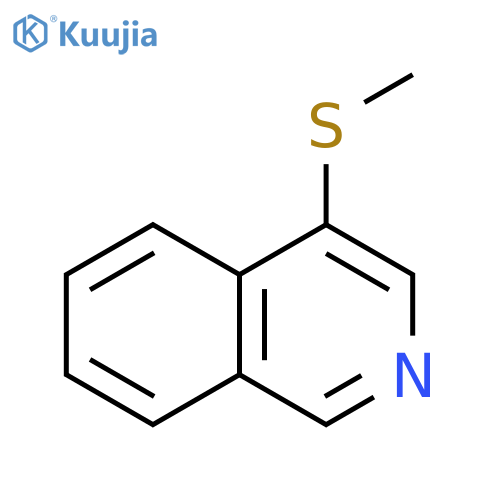Cas no 38896-71-8 (Isoquinoline, 4-(methylthio)-)
4-(メチルチオ)イソキノリンは、有機合成化学において重要な中間体として利用される化合物です。分子式C10H9NSで表され、イソキノリン骨格にメチルチオ基が4位に導入された構造を持ちます。この化合物の特徴は、求電子置換反応や求核置換反応に対して高い反応性を示す点にあります。特に、チオエーテル部位の変換が容易であり、医薬品や機能性材料の合成前駆体として有用です。また、比較的安定な結晶性固体であり、取り扱いが容易という利点があります。ヘテロ環化合物の修飾や新規複素環化合物の構築に際して、多様な誘導体化が可能な点が研究者にとって価値のある特性です。

Isoquinoline, 4-(methylthio)- structure
商品名:Isoquinoline, 4-(methylthio)-
Isoquinoline, 4-(methylthio)- 化学的及び物理的性質
名前と識別子
-
- 38896-71-8
- 4-(Methylsulfanyl)isoquinoline
- Isoquinoline, 4-(methylthio)-
- 4-(Methylsulfanyl)isoquinoline #
- LJJYUBRSIWDHPJ-UHFFFAOYSA-N
- EN300-7833501
- SCHEMBL15968195
- CS-0261379
- 4-(methylthio)isoquinoline
-
- インチ: 1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3
- InChIKey: LJJYUBRSIWDHPJ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)C(SC)=CN=1
計算された属性
- せいみつぶんしりょう: 175.04557046g/mol
- どういたいしつりょう: 175.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.2Ų
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ゆうかいてん: 66-67 °C
- ふってん: 331.2±15.0 °C(Predicted)
- 酸性度係数(pKa): 4.57±0.10(Predicted)
Isoquinoline, 4-(methylthio)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7833501-0.05g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.05g |
$118.0 | 2025-03-21 | |
| Enamine | EN300-7833501-0.25g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.25g |
$252.0 | 2025-03-21 | |
| Enamine | EN300-7833501-0.5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.5g |
$457.0 | 2025-03-21 | |
| 1PlusChem | 1P028B48-5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 5g |
$2157.00 | 2024-05-03 | |
| 1PlusChem | 1P028B48-2.5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 2.5g |
$1480.00 | 2024-05-03 | |
| Aaron | AR028BCK-100mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 100mg |
$267.00 | 2025-02-16 | |
| Aaron | AR028BCK-250mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 250mg |
$372.00 | 2025-02-16 | |
| Aaron | AR028BCK-10g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 10g |
$3485.00 | 2023-12-15 | |
| 1PlusChem | 1P028B48-250mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 250mg |
$363.00 | 2024-05-03 | |
| 1PlusChem | 1P028B48-1g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 1g |
$784.00 | 2024-05-03 |
Isoquinoline, 4-(methylthio)- 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
38896-71-8 (Isoquinoline, 4-(methylthio)-) 関連製品
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38896-71-8)Isoquinoline, 4-(methylthio)-

清らかである:99%
はかる:1g
価格 ($):1026